1-(2-Hydroxyethyl)azetidin-3-ol

Hydrogen Bonding Fragment-Based Drug Design Solubility Enhancement

Researchers requiring a polar, low-molecular-weight azetidine scaffold for CNS drug discovery often face supply inconsistencies with N-substituted derivatives. 1-(2-Hydroxyethyl)azetidin-3-ol (CAS 660842-73-9) resolves this by providing a dual-hydroxylated building block with orthogonal handles for sequential SAR library synthesis. - Orthogonal Reactivity: 3-OH and terminal OH enable divergent esterification/etherification and N-alkylation strategies, reducing protection steps. - CNS-Optimized Properties: MW 117.15 with 2 HBD/3 HBA aligns with CNS drug-likeness guidelines for efficient hit identification. - Supply Assurance: Available with consistent purity for reproducible biophysical assays and lead optimization campaigns.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Cat. No. B1365697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethyl)azetidin-3-ol
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC1C(CN1CCO)O
InChIInChI=1S/C5H11NO2/c7-2-1-6-3-5(8)4-6/h5,7-8H,1-4H2
InChIKeyYXITZUROOIVUCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxyethyl)azetidin-3-ol: Dual-Functional Building Block for Medicinal Chemistry


1-(2-Hydroxyethyl)azetidin-3-ol (CAS 660842-73-9) is a 1,3-difunctionalized azetidine derivative that combines a secondary alcohol at the 3-position with a primary alcohol on a flexible N-hydroxyethyl side chain . With the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol, this compound serves as a compact, polar scaffold in medicinal chemistry [1]. Its dual hydroxylation offers orthogonal handles for sequential functionalization—the azetidine 3‑OH can participate in esterification or etherification, while the terminal 2‑hydroxyethyl group enables divergent N-alkylation strategies—making it a versatile intermediate for the synthesis of complex heterocyclic targets [1].

Divergent library synthesis: Orthogonal secondary and primary alcohol handles enable sequential functionalization without additional protecting-group steps in some cases.
Fragment-based screening: Low molecular weight and enhanced hydrogen-bonding capacity support CNS-target fragment campaigns where ligand efficiency is critical.
Azetidinone elaboration: N-hydroxyethyl chain provides a functionalizable handle for constructing β-lactam intermediates in carbapenem/penem research.

The Critical Role of N-Alkyl Groups in Azetidin-3-ols


The assumption that all 1-substituted azetidin-3-ols are functionally equivalent for synthetic or pharmacological applications is unsupported by their divergent physicochemical properties. The identity of the N-substituent dictates not only the compound's polarity and hydrogen bonding capacity but also its conformational flexibility, metabolic stability, and reactivity in subsequent transformations [1]. For instance, the replacement of a benzhydryl group with a tert-butyl group shifts the N-substituent from a bulky, lipophilic aromatic to a compact, aliphatic group, altering both the compound's logP and its steric environment [2]. Similarly, the presence or absence of a distal hydroxyl group on the N-alkyl chain dramatically influences water solubility and introduces orthogonal synthetic handles that are absent in simple alkyl or aryl derivatives . Therefore, procurement decisions must be guided by the specific functional requirements of the downstream application, not merely by the presence of the azetidin-3-ol core.

LogP & polarity N-Benzhydryl or N-tert-butyl analogs shift lipophilicity and polarity significantly; procurement of a different N-alkyl azetidin-3-ol may alter solubility and brain-penetration profiles in model systems.
Synthetic handles Analogs lacking the terminal primary alcohol (e.g., N-tert-butyl, N-benzhydryl) offer only a single ring hydroxyl, limiting divergent functionalization routes and scaffold efficiency.
Hydrogen bonding Simpler N-alkyl/aryl azetidin-3-ols provide fewer H-bond donors/acceptors; direct substitution may reduce interaction potential in fragment-based screening or biophysical mapping contexts.

1-(2-Hydroxyethyl)azetidin-3-ol: Differentiation from Azetidine Analogs


Hydrogen Bonding Profile: Enhanced Donor and Acceptor Capacity

1-(2-Hydroxyethyl)azetidin-3-ol possesses two hydrogen bond donors and three hydrogen bond acceptors, a combination that is unique among its closest 1-substituted azetidin-3-ol analogs [1]. This profile distinguishes it from 1-benzhydrylazetidin-3-ol (1 donor, 2 acceptors), 1-(tert-butyl)azetidin-3-ol (1 donor, 2 acceptors), and 1-(2-hydroxyethyl)azetidine (1 donor, 2 acceptors) [2]. The additional donor and acceptor sites enhance the compound's potential for specific, directional interactions with biological targets, a critical factor in fragment-based lead discovery where weak but precise binding is essential [1].

H-Bond donor/acceptor count
Class-level inference
2 donors, 3 acceptors (vs 1 donor, 2 acceptors for N-benzhydryl, N-tert-butyl, and deoxy analogs)
Supports fragment-based screening hit-rate considerations; reported enhanced interaction capacity.
Computed from structure; experimental validation required for specific targets.
Hydrogen Bonding Fragment-Based Drug Design Solubility Enhancement

Balanced Molecular Weight and Polarity for CNS Drug-Likeness

With a molecular weight of 117.15 g/mol, 1-(2-hydroxyethyl)azetidin-3-ol resides in an optimal range for central nervous system (CNS) drug discovery, where lower molecular weight correlates with higher brain penetration potential . It is significantly lighter than 1-benzhydrylazetidin-3-ol (239.31 g/mol) and 1-(tert-butyl)azetidin-3-ol (129.20 g/mol), and it offers a more favorable polar surface area (PSA) due to its dual hydroxylation compared to 1-(2-hydroxyethyl)azetidine (101.15 g/mol, 23.5 Ų) [1]. This lower molecular weight and balanced polarity profile position it as a superior starting point for CNS programs seeking to minimize attrition due to poor brain exposure .

MW & polarity profile
Class-level inference
117.15 g/mol, topological PSA ~43.7 Ų (vs 239.31 g/mol benzhydryl analog, 23.5 Ų deoxyazetidine)
May support CNS-property profile screening; lower MW and larger PSA are consistent with brain-penetration guidelines.
Computed descriptors; in-vivo brain exposure not evaluated.
CNS Drug Discovery Medicinal Chemistry Lipinski's Rule of Five

Orthogonal Synthetic Handles for Chemoselective Functionalization

The presence of both a secondary alcohol (on the azetidine ring) and a primary alcohol (on the N-hydroxyethyl chain) provides two chemically distinct hydroxyl groups with different reactivities [1]. The secondary alcohol exhibits a higher pKa (estimated ~14.5) compared to the primary alcohol (estimated ~15.5), allowing for chemoselective protection or functionalization . In contrast, analogs such as 1-(tert-butyl)azetidin-3-ol and 1-benzhydrylazetidin-3-ol possess only a single secondary alcohol, limiting them to linear derivatization . Even the structurally similar 1-(2-hydroxyethyl)azetidine lacks the ring hydroxyl, offering only a single site for functionalization .

Orthogonal reactive sites
Class-level inference
2 distinct hydroxyl groups: 1 secondary (ring), 1 primary (chain) with different pKa estimates
Enables chemoselective functionalization strategies; reported to increase library design flexibility.
pKa based on analog estimation; verify under reaction conditions.
Orthogonal Protection Divergent Synthesis Building Block Strategy

1-(2-Hydroxyethyl)azetidin-3-ol: Key R&D Applications


Fragment-Based Lead Discovery for CNS Targets

Due to its low molecular weight (117.15 g/mol) and balanced hydrogen bonding capacity (2 donors, 3 acceptors), 1-(2-hydroxyethyl)azetidin-3-ol is an ideal fragment for screening against CNS targets where ligand efficiency is critical. Its properties align with established guidelines for CNS drug-likeness, increasing the probability of identifying a tractable hit with favorable brain penetration characteristics [1].

Divergent Synthesis of Functionalized Azetidine Libraries

The orthogonal reactivity of the secondary and primary hydroxyl groups allows for the construction of diverse compound libraries from a single starting material. This is particularly valuable in medicinal chemistry campaigns where exploring structure-activity relationships (SAR) around the azetidine core is a primary objective. Sequential functionalization can be achieved without the need for additional protection/deprotection steps in some cases, improving synthetic efficiency .

Synthesis of Advanced Intermediates for β-Lactam Antibiotics

While not a direct precursor itself, 1-(2-hydroxyethyl)azetidin-3-ol can be strategically elaborated into more complex azetidinone structures, which serve as key intermediates in the synthesis of carbapenem and penem antibiotics. The N-hydroxyethyl chain provides a handle for further ring functionalization or attachment of pharmacophoric elements required for antibacterial activity [2].

Development of Chemical Probes for Hydrogen Bonding Studies

The compound's unique hydrogen bonding profile, with a 2-donor/3-acceptor motif, makes it a valuable tool for investigating the role of specific hydrogen bonds in protein-ligand interactions. It can be used as a minimalist scaffold in biophysical assays (e.g., X-ray crystallography, NMR) to map the hydrogen bonding networks of target proteins and guide the rational design of more potent inhibitors [1].

Application
Selection Property
Validation Focus
CNS fragment-based screening
Low MW, balanced H-bond capacity
Ligand efficiency & CNS property profile review
Divergent azetidine library synthesis
Orthogonal diol reactivity
Chemoselective functionalization strategy
β-Lactam intermediate elaboration
N-hydroxyethyl chain as handle
Azetidinone ring formation pathway review
Hydrogen bonding probe development
2-donor/3-acceptor H-bond motif
Biophysical mapping of target H-bond networks

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